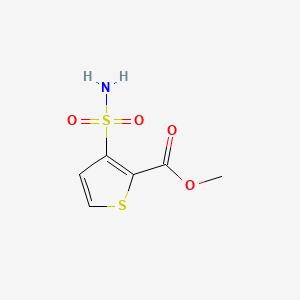

Methyl 3-sulfamoylthiophene-2-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 3-sulfamoylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXNPOJHBQDJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044490 | |

| Record name | Methyl 3-sulfamoylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-93-8 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59337-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(aminosulfonyl)-2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-sulfamoylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(AMINOSULFONYL)-2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESI9CQO80V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Scientist's Guide to the Synthesis of Methyl 3-sulfamoylthiophene-2-carboxylate: Principles, Protocol, and Practical Insights

For Immediate Release

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of a robust synthetic route to Methyl 3-sulfamoylthiophene-2-carboxylate. The document outlines the strategic retrosynthetic analysis, detailed mechanistic principles, a step-by-step experimental protocol, and critical field-proven insights for a successful synthesis.

Introduction and Strategic Importance

This compound is a crucial heterocyclic building block in medicinal chemistry. The thiophene sulfonamide motif is present in a variety of pharmacologically active agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties[1]. Its strategic importance lies in the precise arrangement of the sulfamoyl and carboxylate groups on the thiophene ring, which allows for diverse downstream modifications in the development of novel therapeutic candidates. This guide details a reliable and well-documented two-step synthetic sequence starting from the commercially available methyl thiophene-2-carboxylate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis simplifies the target molecule into readily available precursors. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading back to a thiophene sulfonyl chloride intermediate. This intermediate, in turn, can be synthesized from a commercially available starting material, methyl thiophene-2-carboxylate, via an electrophilic substitution reaction.

Caption: Retrosynthetic pathway for the target compound.

This forward synthetic strategy, detailed below, is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

Detailed Synthetic Workflow

The synthesis is a two-step process: (1) Chlorosulfonylation of methyl thiophene-2-carboxylate to form the key sulfonyl chloride intermediate, and (2) Amination of the intermediate to yield the final product.

References

An In-depth Technical Guide to Methyl 3-sulfamoylthiophene-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-sulfamoylthiophene-2-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry. Its strategic combination of a thiophene core, a reactive sulfamoyl group, and a methyl ester functionality makes it a versatile precursor for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and its significant role in drug discovery, with a particular focus on its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), tenoxicam.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 59337-93-8, possesses a distinct molecular architecture that dictates its chemical behavior. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is substituted at the 2- and 3-positions by a methyl carboxylate and a sulfamoyl group, respectively.

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59337-93-8 | [1] |

| Molecular Formula | C₆H₇NO₄S₂ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Melting Point | 121-122.5 °C | [2] |

| Appearance | Crystalline solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents like chloroform, ethyl acetate, and alcohols. | Inferred from structure |

Spectroscopic Analysis (Predicted)

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the two thiophene protons, the methyl ester protons, and the sulfamoyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| Thiophene H-4 | ~7.3-7.5 | Doublet | ~5-6 Hz | Coupled to H-5. |

| Thiophene H-5 | ~7.8-8.0 | Doublet | ~5-6 Hz | Coupled to H-4. Deshielded by the adjacent sulfur and the electron-withdrawing sulfamoyl group. |

| -OCH₃ (Ester) | ~3.9-4.1 | Singlet | - | Typical range for methyl ester protons. |

| -SO₂NH₂ | ~7.5-8.5 | Broad Singlet | - | Chemical shift can be variable and concentration-dependent; protons are exchangeable with D₂O. |

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~160-165 | Typical range for an ester carbonyl carbon. |

| Thiophene C-2 | ~130-135 | Attached to the ester group. |

| Thiophene C-3 | ~140-145 | Attached to the electron-withdrawing sulfamoyl group. |

| Thiophene C-4 | ~125-130 | Aromatic thiophene carbon. |

| Thiophene C-5 | ~130-135 | Aromatic thiophene carbon, deshielded by the adjacent sulfur. |

| -OCH₃ (Ester) | ~52-55 | Typical range for a methyl ester carbon. |

2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Sulfonamide) | 3400-3200 | Medium | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000-2850 | Medium | Stretching |

| C=O (Ester) | 1725-1705 | Strong | Stretching |

| C=C (Thiophene) | 1600-1475 | Medium-Weak | Stretching |

| S=O (Sulfonamide) | 1350-1300 and 1170-1150 | Strong | Asymmetric and symmetric stretching |

| C-O (Ester) | 1300-1000 | Strong | Stretching |

2.4. Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 221. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester to form an acylium ion, and cleavage of the C-S bond of the sulfamoyl group.

Synthesis and Reactivity

3.1. Synthesis

This compound is synthesized from its corresponding sulfonyl chloride precursor, Methyl 3-chlorosulfonylthiophene-2-carboxylate. This precursor is, in turn, accessible from commercially available starting materials.

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 3-chlorosulfonylthiophene-2-carboxylate

-

To a stirred solution of methyl 3-aminothiophene-2-carboxylate in a mixture of acetic acid and hydrochloric acid, cooled to -5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C.

-

The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The product is isolated by pouring the reaction mixture into ice-water, followed by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).

-

The crude product is purified by recrystallization or column chromatography to yield Methyl 3-chlorosulfonylthiophene-2-carboxylate.

Step 2: Synthesis of this compound [2]

-

Methyl 3-chlorosulfonylthiophene-2-carboxylate is dissolved in an inert organic solvent such as chloroform.

-

The solution is cooled in an ice bath, and ammonia gas is bubbled through the solution, or concentrated aqueous ammonia is added dropwise, until the reaction is complete (as monitored by TLC).

-

The reaction mixture is then washed with water to remove ammonium chloride.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is recrystallized from a suitable solvent, such as ethanol, to afford pure this compound as a crystalline solid[2].

3.2. Reactivity

The reactivity of this compound is governed by its three key functional groups: the methyl ester, the sulfamoyl group, and the thiophene ring.

-

Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines to form carboxamides or be reduced to the corresponding alcohol.

-

Sulfamoyl Group: The protons on the nitrogen of the sulfamoyl group are acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or acylated. The sulfamoyl group itself can be displaced by strong nucleophiles under certain conditions.

-

Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although the presence of two electron-withdrawing groups (ester and sulfamoyl) deactivates the ring towards this type of reaction. The substitution would be expected to occur at the C-5 position, which is the most activated position in 3-substituted thiophenes.

Applications in Drug Discovery

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the NSAID tenoxicam.

Figure 3: Role of this compound derivatives in the synthesis of Tenoxicam.

In the synthesis of tenoxicam, a derivative of this compound, where the sulfamoyl nitrogen is first alkylated with a methyl carboxylate group, undergoes an intramolecular Dieckmann-type condensation to form the core thieno[2,3-e][3][4]thiazine ring system[5]. This key cyclization step is followed by amidation with 2-aminopyridine to yield the final drug substance[6][7]. The structural framework provided by this compound is therefore essential for the construction of this class of anti-inflammatory agents.

Beyond tenoxicam, the versatile reactivity of this molecule makes it an attractive starting material for the synthesis of a variety of other heterocyclic compounds with potential biological activity. The sulfamoylthiophene moiety is a recognized pharmacophore in medicinal chemistry, and derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for different receptors.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and the distinct reactivity of its functional groups make it a valuable and versatile intermediate. While a full experimental characterization is not widely published, its properties can be reliably predicted, and its synthesis is achievable through established chemical transformations. Its crucial role in the synthesis of tenoxicam highlights its importance and underscores its potential for the development of new therapeutic agents.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Compound methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate - Chemdiv [chemdiv.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 59337-93-8): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a critical chemical intermediate identified by CAS number 59337-93-8. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of its chemical properties, synthesis methodologies, and its pivotal role in the manufacturing of active pharmaceutical ingredients (APIs), most notably Cilostazol. We will delve into detailed experimental protocols, analytical characterization, safety considerations, and the mechanistic significance of this compound within the broader context of pharmaceutical chemistry. This guide is structured to serve as a practical and authoritative resource, combining established scientific principles with actionable laboratory insights.

Introduction and Identification

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1] Its molecular structure, featuring a substituted tetrazole ring, makes it a valuable synthon, or building block, for the creation of more complex molecules. The tetrazole ring, in particular, can act as a bioisostere for carboxylic acids, a property that allows it to interact with biological targets like enzymes and receptors.[2]

The principal application of this compound is as a key intermediate in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor.[3] Cilostazol is prescribed for the treatment of intermittent claudication, a condition caused by peripheral vascular disease.[2] The synthesis of Cilostazol relies on the reactivity of the 4-chlorobutyl side chain of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which allows for its coupling with another molecular fragment to form the final drug substance.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is essential for its handling, storage, and use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 59337-93-8 | [1] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [2] |

| Molecular Weight | 242.75 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 49-52 °C | [3] |

| Boiling Point | 425.2±24.0 °C (Predicted) | [5] |

| Density | 1.29±0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [3] |

| pKa | 1.23±0.10 (Predicted) | [3] |

| InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the formation of an amide precursor followed by cyclization to form the tetrazole ring.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process. The first stage involves the creation of the amide precursor, 5-chloro-N-cyclohexylpentanamide. The second stage is the conversion of this amide into the target tetrazole.

Caption: Overall synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Detailed Experimental Protocols

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

5-Chlorovaleryl chloride (0.322 mol)

-

Cyclohexylamine (0.320 mol)

-

Triethylamine (0.320 mol)

-

Dimethylaminopyridine (catalytic amount, ~0.02 g)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 5-chlorovaleryl chloride (0.322 mol) in dichloromethane (300 ml). Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of cyclohexylamine (0.320 mol), triethylamine (0.320 mol), and a catalytic amount of dimethylaminopyridine in dichloromethane (300 ml).

-

Add the amine solution dropwise to the cooled acyl chloride solution while maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (400 ml).

-

Transfer the diluted mixture to a separatory funnel and wash sequentially with water (3 x 200 ml), saturated aqueous sodium hydrogen carbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate-hexane mixture to yield 5-chloro-N-cyclohexylpentanamide as a colorless crystalline solid.[2]

This protocol is based on a common method for tetrazole formation from amides.[6]

Materials:

-

5-Chloro-N-cyclohexylpentanamide (from Protocol 1)

-

Phosphorus pentachloride (PCl₅)

-

Trimethylsilyl azide (TMSN₃) or Hydrazoic acid (HN₃)

-

Toluene

-

Water (H₂O)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve 5-chloro-N-cyclohexylpentanamide (e.g., 12.8 g) in toluene (120 g).

-

Add phosphorus pentachloride (e.g., 15.9 g) to the solution at room temperature.

-

Stir the mixture for approximately 3 hours at room temperature. The reaction involves the formation of an imidoyl chloride intermediate.

-

After the formation of the intermediate, add trimethylsilyl azide (e.g., 9.8 g) to the reaction mixture.

-

Continue stirring at room temperature for about 16 hours.

-

Monitor the cyclization reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding water (50 g).

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water (40 g).

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the toluene under reduced pressure at a temperature of 45-50°C.

-

The resulting product is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which can be further purified if necessary, for instance, by recrystallization.[7]

Role in Cilostazol Synthesis

The primary industrial and research application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a direct precursor to Cilostazol.[8] The synthesis of Cilostazol involves an alkylation reaction where the 4-chlorobutyl group of the tetrazole intermediate reacts with the hydroxyl group of 6-hydroxy-3,4-dihydroquinolinone.

Caption: Final step in the synthesis of Cilostazol.

This alkylation is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol.[9] The purity of the 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole intermediate is paramount, as any impurities can be carried over to the final API, potentially affecting its safety and efficacy.[10]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and quality of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC/MS): These are the primary techniques for assessing purity and identifying impurities. A validated HPLC/MS method has demonstrated a retention time of approximately 16.3 minutes for the compound.[1] This method is also used to detect and quantify any unreacted starting material or by-products.[11]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environments in the molecule. Expected signals include those for the cyclohexyl protons (typically in the δ 1.2–2.0 ppm range) and the protons of the chlorobutyl chain (δ 3.4–3.6 ppm).[1]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include the C-Cl stretch (around 600–700 cm⁻¹) and vibrations associated with the tetrazole ring (around 1450 cm⁻¹).[1]

Elemental Analysis

Elemental analysis is used to confirm the empirical formula of the synthesized compound by comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine with the calculated values.[1]

-

Calculated for C₁₁H₁₉ClN₄: C, 49.04%; H, 7.11%; N, 20.78%; Cl, 13.16%.

-

Observed (example): C, 49.01%; H, 7.09%; N, 20.75%; Cl, 13.12%.[1]

Safety, Handling, and Regulatory Considerations

Hazard Identification

Based on available safety data sheets, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified with the following hazards:

Safe Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear suitable protective clothing, including a lab coat and chemical-resistant gloves.

-

Use tightly fitting safety goggles or a face shield.

-

Avoid formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 2-8°C.[5]

Genotoxic Impurities

A significant consideration in the use of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is the potential for genotoxic impurities. The primary alkyl chloride functional group is a known structural alert for genotoxicity.[11] Alkyl halides can potentially act as alkylating agents, which may interact with DNA.[13] Therefore, it is critical to control the levels of this intermediate in the final Cilostazol API to below the threshold of toxicological concern (TTC).[11] Additionally, the use of sodium azide in some synthesis routes introduces another potential genotoxic impurity that must be carefully monitored and controlled in the final drug product.[14]

Conclusion

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 59337-93-8) is a compound of high importance in the pharmaceutical industry, serving as an indispensable intermediate in the synthesis of Cilostazol. Its well-defined chemical properties and established synthetic pathways make it a reliable building block for drug development. However, its handling and use require a thorough understanding of its safety profile and the potential for the carry-over of impurities into the final API. This guide has provided a detailed overview of its synthesis, characterization, and application, intended to equip researchers and scientists with the necessary knowledge for its effective and safe utilization in a laboratory and manufacturing setting.

References

- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. nbinno.com [nbinno.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 7. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 8. Cilostazol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Elucidation of Methyl 3-sulfamoylthiophene-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the unambiguous structure elucidation of Methyl 3-sulfamoylthiophene-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. We will delve into the core analytical techniques, emphasizing not just the 'what' but the 'why' behind each experimental choice, ensuring a robust and self-validating approach to structural confirmation.

Introduction: The Significance of this compound

This compound is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The presence of a sulfamoyl group and a methyl ester functionality suggests its potential as a versatile intermediate for the synthesis of compounds with a wide range of biological activities. Given its potential utility, the definitive confirmation of its chemical structure is a critical first step in any research and development endeavor. This guide will walk through a multi-technique approach to ensure the highest level of confidence in the structural assignment.

The Strategic Approach to Structure Elucidation

Our strategy for the structure elucidation of this compound is built on the principle of orthogonal data collection. By employing a suite of complementary analytical techniques, we can cross-validate our findings and build a comprehensive and irrefutable structural picture. The primary techniques we will discuss are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the molecular framework and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

-

Elemental Analysis: To provide an empirical formula.

The logical workflow for this process is depicted in the following diagram:

Caption: A logical workflow for the structure elucidation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[1] For this compound, a combination of one- and two-dimensional NMR experiments will be employed to piece together its molecular architecture.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the proposed structure and data from similar thiophene derivatives, we can predict the following signals.[2][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | d | 1H | H-5 (thiophene) | The proton at the 5-position is expected to be downfield due to the anisotropic effect of the adjacent sulfur atom and the electron-withdrawing effect of the ester group. It will appear as a doublet due to coupling with H-4. |

| ~7.6 - 7.8 | d | 1H | H-4 (thiophene) | The proton at the 4-position will be slightly upfield compared to H-5 and will also be a doublet due to coupling with H-5. |

| ~5.5 - 6.0 | br s | 2H | -SO₂NH₂ | The protons of the sulfonamide group are typically broad and their chemical shift can be concentration and solvent dependent. |

| ~3.9 | s | 3H | -COOCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 - 165 | C=O (ester) | The carbonyl carbon of the ester is expected in this downfield region. |

| ~140 - 145 | C-3 (thiophene) | The carbon atom attached to the electron-withdrawing sulfamoyl group will be significantly downfield. |

| ~135 - 140 | C-5 (thiophene) | The thiophene carbon at the 5-position. |

| ~130 - 135 | C-2 (thiophene) | The carbon atom attached to the ester group. |

| ~125 - 130 | C-4 (thiophene) | The thiophene carbon at the 4-position. |

| ~52 - 55 | -COOCH₃ | The methyl carbon of the ester group. |

2D NMR Spectroscopy for Unambiguous Assignments

To confirm the connectivity, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4]

-

HSQC: This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

-

HMBC: This is the key experiment for establishing the connectivity of the molecular fragments. We would expect to see the following key long-range correlations:

-

The methyl protons of the ester group (-COOCH₃) will show a correlation to the ester carbonyl carbon and the C-2 of the thiophene ring.

-

The H-4 proton of the thiophene ring will show correlations to C-2, C-3, and C-5.

-

The H-5 proton of the thiophene ring will show correlations to C-3 and C-4.

-

The expected HMBC correlations are visualized below:

Caption: Predicted key HMBC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Acquire gHSQC and gHMBC spectra. Optimize the acquisition and processing parameters for the expected coupling constants.

Mass Spectrometry: Confirming the Mass and Piecing Together the Fragments

Mass spectrometry provides the molecular weight and elemental composition of a molecule with high accuracy.[5] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS will be used to determine the accurate mass of the molecular ion. For this compound (C₆H₇NO₄S₂), the expected exact mass is 220.9816. Observing a molecular ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 221.9894 or [M+Na]⁺ at m/z 243.9714) would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. The fragmentation of aromatic sulfonamides often involves characteristic losses.[6][7]

Predicted Fragmentation Pathway:

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 191 | Loss of the methoxy radical from the ester. |

| 163 | Loss of the carbomethoxy group. |

| 142 | Loss of the sulfamoyl group. |

| 158 | A potential rearrangement followed by the loss of SO₂.[6] |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Analysis:

-

Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Perform MS/MS on the most abundant molecular ion species to obtain a fragmentation spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted Key FTIR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Sulfonamide (-SO₂NH₂) |

| ~3100 | C-H stretch (aromatic) | Thiophene ring |

| ~2950 | C-H stretch (aliphatic) | Methyl ester (-OCH₃) |

| ~1720 | C=O stretch | Ester (-COOCH₃) |

| ~1550 | C=C stretch | Thiophene ring |

| ~1350 and ~1160 | Asymmetric and symmetric S=O stretch | Sulfonamide (-SO₂NH₂) |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Elemental Analysis: The Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from HRMS.

Calculated Elemental Composition for C₆H₇NO₄S₂:

-

Carbon (C): 32.57%

-

Hydrogen (H): 3.19%

-

Nitrogen (N): 6.33%

-

Sulfur (S): 28.99%

Obtaining experimental values close to these calculated percentages would provide strong corroborating evidence for the proposed structure.

Conclusion: A Unified Structural Assignment

By integrating the data from NMR, MS, FTIR, and elemental analysis, we can achieve a high-confidence structural elucidation of this compound. The NMR data will provide the carbon-hydrogen framework and connectivity, the HRMS will confirm the elemental composition, the MS/MS will support the presence of the key functional groups through characteristic fragmentation, the FTIR will independently verify the presence of these functional groups, and the elemental analysis will validate the empirical formula. This multi-faceted, self-validating approach is the cornerstone of modern chemical analysis and ensures the scientific integrity of any subsequent research.

References

- 1. UWPR [proteomicsresource.washington.edu]

- 2. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.strath.ac.uk [pure.strath.ac.uk]

- 4. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 7. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

The Ascendant Role of Sulfamoylthiophene Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Thiophene Scaffold and the Power of the Sulfamoyl Moiety

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous FDA-approved drugs.[1] Its electron-rich nature and bioisosteric similarity to the benzene ring allow for favorable interactions with a multitude of biological targets.[1] When functionalized with a sulfamoyl group (-SO₂NH₂), the resulting thiophene sulfonamide scaffold exhibits a remarkable breadth of biological activities, positioning these derivatives as highly promising candidates in contemporary drug discovery.[2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of sulfamoylthiophene derivatives, offering a technical resource for researchers and professionals in the field.

The sulfamoyl group is a key pharmacophore, imparting properties that enhance the therapeutic potential of the thiophene core. It is a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond networks, yet with distinct physicochemical properties that can improve membrane permeability and metabolic stability.[3] This unique combination of a versatile heterocyclic core and a potent functional group has led to the development of sulfamoylthiophene derivatives with significant anticancer, anti-inflammatory, and antimicrobial properties, primarily driven by their ability to selectively inhibit key enzymes.[4][5][6]

Core Biological Activities and Therapeutic Targets

Sulfamoylthiophene derivatives have demonstrated a wide spectrum of biological activities, with several key areas of therapeutic promise.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The anticancer potential of sulfamoylthiophene derivatives is a rapidly evolving area of research.[7] These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines, often through the targeted inhibition of enzymes that are critical for tumor growth and survival.[8][9]

Mechanism of Action: A primary anticancer mechanism of sulfamoylthiophene derivatives is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[10] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intracellular and extracellular pH, facilitating tumor cell survival and proliferation.[10] By inhibiting these CAs, sulfamoylthiophene derivatives can disrupt the tumor microenvironment, leading to apoptosis and reduced tumor growth.

Another significant anticancer mechanism is the inhibition of cyclin-dependent kinases (CDKs) .[11] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12] Specific sulfamoylthiophene derivatives have been identified as potent inhibitors of CDKs, such as CDK5, leading to cell cycle arrest, particularly in the G1 phase, and the induction of apoptosis.[5][6]

Preclinical Data: Numerous studies have reported the in vitro anticancer activity of sulfamoylthiophene derivatives against various cancer cell lines. The table below summarizes some of the reported IC₅₀ values.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophene sulfonamide derivatives | MCF7 (Breast) | 9.39 - 32.00 | [8] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [3] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 | [3] |

| Tetrahydrobenzo[b]thiophene derivatives | A549 (Lung) | 2.73 - >50 | [10] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Sulfamoylthiophene derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of enzymes in the arachidonic acid cascade.[13]

Mechanism of Action: A major anti-inflammatory mechanism is the inhibition of 5-lipoxygenase (5-LOX) .[4] This enzyme is responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[14] By inhibiting 5-LOX, sulfamoylthiophene derivatives can effectively reduce the production of pro-inflammatory leukotrienes.[14][15]

Preclinical Data: Studies have demonstrated the potent in vitro and in vivo anti-inflammatory activity of N-(5-substituted)thiophene-2-alkylsulfonamides. For instance, compound 4k, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, exhibited IC₅₀ values in the nanomolar range in cell homogenate assays and submicromolar activity in whole cell assays.[4] This compound also showed significant anti-inflammatory effects in a rat model of arthritis at an oral dose of 3 mg/kg.[4]

Antimicrobial Activity: A Renewed Weapon Against Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Sulfonamides were among the first synthetic antibiotics, and their modern derivatives, including those with a thiophene scaffold, continue to show promise.[16][17]

Mechanism of Action: The classic antimicrobial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) , an essential enzyme in the bacterial folic acid synthesis pathway.[18][] By blocking this pathway, sulfonamides prevent the synthesis of nucleic acids and other essential molecules, leading to bacteriostasis.[18][20]

Preclinical Data: Thiophene sulfonamide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][12] The table below presents some of the reported minimum inhibitory concentration (MIC) values.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene derivatives | Acinetobacter baumannii (Colistin-Resistant) | 16 - 32 (MIC₅₀) | [12] |

| Thiophene derivatives | Escherichia coli (Colistin-Resistant) | 8 - 32 (MIC₅₀) | [12] |

| Thienopyrimidine–sulfonamide hybrids | Staphylococcus aureus | 125 | [21] |

| Thienopyrimidine–sulfonamide hybrids | Escherichia coli | 125 | [21] |

| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [22] |

Experimental Protocols: A Practical Guide

The successful development of sulfamoylthiophene derivatives relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for their synthesis and biological evaluation.

Synthesis of Sulfamoylthiophene Derivatives

The synthesis of sulfamoylthiophene derivatives can be approached through several routes. A common strategy involves the preparation of a thiophenesulfonyl chloride intermediate, which is then reacted with ammonia or an appropriate amine to form the sulfonamide.

General Protocol for the Synthesis of Thiophene-2-sulfonamide:

-

Chlorosulfonation of Thiophene: Thiophene is reacted with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride. This reaction is typically performed at low temperatures to control its exothermic nature.

-

Amination: The resulting thiophene-2-sulfonyl chloride is then reacted with an excess of aqueous ammonia.[23] The reaction mixture is heated to drive the reaction to completion.[23]

-

Purification: The crude product is purified by filtration and recrystallization from a suitable solvent, such as water, to yield the desired thiophene-2-sulfonamide.[23]

Substituted thiophene-2-sulfonamides can be synthesized by starting with appropriately substituted thiophenes or by introducing substituents onto the thiophene ring after the formation of the sulfonamide.[24] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at specific positions on the thiophene ring.[1][2]

In Vitro Biological Assays

A variety of in vitro assays are employed to evaluate the biological activity of sulfamoylthiophene derivatives.

Carbonic Anhydrase Inhibition Assay (Colorimetric):

This assay measures the esterase activity of carbonic anhydrase, which correlates with its CO₂ hydration activity.[14][18]

-

Reagent Preparation: Prepare a stock solution of the CA enzyme, a p-nitrophenyl acetate (p-NPA) substrate solution, and solutions of the test compounds and a known inhibitor (e.g., acetazolamide).[18]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the CA enzyme with the test compounds for a defined period to allow for binding.[18]

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.[18]

-

Data Acquisition: Monitor the increase in absorbance at 400-405 nm over time, which corresponds to the formation of p-nitrophenol.[18]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

5-Lipoxygenase Inhibition Assay (Spectrophotometric):

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a fatty acid substrate.[4]

-

Reagent Preparation: Prepare a solution of the 5-LOX enzyme, a linoleic acid or arachidonic acid substrate solution, and solutions of the test compounds.[25]

-

Enzyme-Inhibitor Pre-incubation: Incubate the 5-LOX enzyme with the test compounds in a suitable buffer.[25]

-

Reaction Initiation: Start the reaction by adding the fatty acid substrate.[25]

-

Data Acquisition: Monitor the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[25]

-

Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution):

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science: Diagrams and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

Caption: General chemical structure of a sulfamoylthiophene derivative.

Caption: Simplified CDK signaling pathway and the inhibitory action of sulfamoylthiophene derivatives.

Caption: A typical experimental workflow for evaluating the anticancer activity of sulfamoylthiophene derivatives.

Conclusion and Future Directions

Sulfamoylthiophene derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their ability to potently and often selectively inhibit key enzymes implicated in cancer, inflammation, and microbial infections underscores their significant therapeutic potential. The ongoing exploration of their structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of novel and more effective drug candidates. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The sulfamoylthiophene scaffold is a powerful platform for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. research.rug.nl [research.rug.nl]

- 7. benthamscience.com [benthamscience.com]

- 8. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 14. biosciencepharma.com [biosciencepharma.com]

- 15. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 17. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 18. nbinno.com [nbinno.com]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. academic.oup.com [academic.oup.com]

- 24. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

Methyl 3-sulfamoylthiophene-2-carboxylate as a synthetic building block

An In-depth Technical Guide: Methyl 3-sulfamoylthiophene-2-carboxylate: A Versatile Synthetic Building Block for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a thiophene core, a primary sulfonamide, and a methyl ester, presents three distinct points for chemical modification. This strategically positions it as a valuable building block for the synthesis of complex molecules and diverse compound libraries. The thiophene sulfonamide moiety, in particular, serves as a critical bioisostere for the phenyl sulfonamide group found in numerous approved drugs, most notably in the class of COX-2 inhibitors. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, chemical reactivity, and proven applications, offering field-proven insights for its effective utilization in drug discovery programs.

Introduction: The Strategic Value of the Thiophene-Sulfonamide Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore, essential for the biological activity of various antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. Traditionally, this group is attached to a phenyl ring. However, the strategic replacement of the phenyl ring with a thiophene bioisostere offers several potential advantages, including altered metabolic profiles, modified physicochemical properties (such as solubility and lipophilicity), and novel intellectual property opportunities.

This compound, CAS No. 59337-93-8, embodies this design principle.[1] It provides a rigid scaffold where the relative orientation of the sulfonamide and the carboxylate functionalities is fixed, allowing for more predictable interactions with biological targets. This guide delves into the practical aspects of utilizing this building block, from its synthesis to its application in constructing potential therapeutic agents.

Physicochemical and Structural Data

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | [1] |

| CAS Number | 59337-93-8 | [1] |

| Molecular Formula | C₆H₇NO₄S₂ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 61-64 °C (for precursor) | [3] |

Synthesis of the Building Block

The most direct and industrially scalable synthesis of this compound involves a two-step process starting from commercially available thiophene derivatives. The key intermediate is Methyl 3-chlorosulfonylthiophene-2-carboxylate, which is then converted to the target sulfonamide.

Synthetic Workflow Diagram

The logical flow from a common starting material to the final product is illustrated below. This process leverages robust and well-documented chemical transformations.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from Sulfonyl Chloride Precursor

This protocol details the conversion of Methyl 3-chlorosulfonylthiophene-2-carboxylate to the final product. The choice of aqueous ammonia is strategic; it acts as both the nucleophile and the base to neutralize the HCl byproduct, simplifying the procedure.

Materials:

-

Methyl 3-chlorosulfonylthiophene-2-carboxylate (1.0 eq)

-

Aqueous Ammonium Hydroxide (28-30%, ~10 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-chlorosulfonylthiophene-2-carboxylate in a suitable organic solvent like DCM. Cool the flask to 0 °C in an ice-water bath.

-

Amination: Slowly add the aqueous ammonium hydroxide solution dropwise to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes excess ammonia and any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The power of this compound as a building block lies in the differential reactivity of its three functional groups. This allows for selective modifications to build molecular complexity.

Key Reaction Pathways

References

Thiophene Sulfonamide Derivatives: A Comprehensive Technical Guide for Modern Medicinal Chemistry

Introduction: The Thiophene Sulfonamide Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic profiles, and synthetic tractability is perpetual. Among the heterocyclic compounds, the thiophene nucleus has emerged as a "privileged" structure, a testament to its presence in numerous FDA-approved drugs.[1] When coupled with the sulfonamide moiety—a pharmacophore renowned for its diverse therapeutic applications—the resulting thiophene sulfonamide derivatives present a powerful platform for the design and development of new therapeutic agents.[2][3]

This technical guide provides an in-depth exploration of thiophene sulfonamide derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental designs, the nuances of structure-activity relationships (SAR), and the practical application of this versatile scaffold in addressing a spectrum of diseases. We will explore their synthesis, mechanisms of action, and diverse therapeutic potential, underpinned by authoritative references and practical insights.

I. Synthetic Strategies: Assembling the Thiophene Sulfonamide Core

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. Thiophene sulfonamide derivatives can be constructed through various robust and adaptable synthetic routes, allowing for the systematic exploration of chemical space.

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A prevalent and highly effective method for the synthesis of 5-arylthiophene-2-sulfonamides involves the Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This approach offers a mild and versatile means to introduce a diverse range of aryl or heteroaryl substituents onto the thiophene ring.

Experimental Protocol: Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki-Miyaura Cross-Coupling [4]

-

Reactant Preparation: In a flame-dried round-bottom flask, combine 5-bromothiophene-2-sulfonamide (1.0 eq), the desired aryl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water, and a base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The use of toluene is advantageous due to its high boiling point, facilitating reactions that require elevated temperatures.[4]

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthiophene-2-sulfonamide.

The choice of solvent, base, and catalyst loading can significantly impact the reaction yield and purity, and optimization is often necessary for specific substrates.[4]

Diagram: Suzuki-Miyaura Cross-Coupling for Thiophene Sulfonamide Synthesis

Caption: General workflow for the synthesis of 5-arylthiophene-2-sulfonamides.

II. Mechanism of Action: Targeting Key Biological Pathways

The therapeutic efficacy of thiophene sulfonamide derivatives stems from their ability to interact with and modulate the activity of various biological targets, most notably enzymes such as carbonic anhydrases and protein kinases.

A. Carbonic Anhydrase Inhibition: A Prominent Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological and pathological processes, making them attractive targets for drug design. Thiophene-2-sulfonamide was one of the earliest and most potent heterocyclic sulfonamide CA inhibitors discovered, demonstrating significantly higher activity than benzenesulfonamide derivatives.[6][7]

The sulfonamide moiety is crucial for CA inhibition. The deprotonated sulfonamide anion (SO₂NH⁻) coordinates to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and thereby disrupting the catalytic cycle. The thiophene ring and its substituents engage in additional interactions with the active site residues, enhancing binding affinity and conferring isoform selectivity.[5]

X-ray crystallography studies of thiophene sulfonamide derivatives bound to human carbonic anhydrase II (hCA II) have revealed that the thiophene scaffold and its substituents can occupy both hydrophobic and hydrophilic pockets of the active site, dictating the inhibitor's potency and selectivity.[5] This structural insight is invaluable for the rational design of isoform-selective CA inhibitors.

Therapeutic Applications of Thiophene Sulfonamide-based CA Inhibitors:

-

Glaucoma: By inhibiting CA isoforms in the ciliary body of the eye, these compounds reduce the formation of aqueous humor, thereby lowering intraocular pressure.[6][8] Dorzolamide and Brinzolamide are two marketed topical CA inhibitors that feature a related thieno[2,3-b]thiopyran-2-sulfonamide core.[6]

-

Cancer: Certain CA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[5] Thiophene sulfonamide derivatives that selectively inhibit these isoforms are being investigated as novel anticancer agents.[5]

B. Protein Kinase Inhibition: Modulating Cellular Signaling

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Thiophene sulfonamide derivatives have been identified as potent inhibitors of several protein kinases.[9][10][11]

The thiophene-sulfonamide scaffold can serve as a hinge-binding motif, a common feature of many kinase inhibitors. The sulfonamide group can form hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, while the thiophene ring and its substituents can occupy the ATP-binding pocket and surrounding hydrophobic regions.[11]

Examples of Kinase Inhibition by Thiophene Sulfonamides:

-

Cyclin-Dependent Kinase (CDK) Inhibition: 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5, a kinase implicated in neurodegenerative diseases.[9] X-ray crystallography revealed an unusual binding mode to the hinge region mediated by a water molecule.[9]

-

c-Jun N-terminal Kinase (JNK) Inhibition: A class of (benzoylaminomethyl)thiophene sulfonamides has been developed as potent and selective JNK inhibitors.[11] SAR studies have shown that the thiophene-sulfonamide linkage is crucial for activity.[11]

Diagram: General Mechanism of Enzyme Inhibition

Caption: Thiophene sulfonamides inhibit enzyme activity by binding to the active site.

III. Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of thiophene sulfonamide derivatives can be systematically modulated by altering the substitution pattern on both the thiophene ring and the sulfonamide nitrogen. Understanding these SARs is critical for optimizing potency, selectivity, and pharmacokinetic properties.

A. Substitutions on the Thiophene Ring

-

Position 5: This position is a key site for modification to enhance potency and introduce selectivity. As demonstrated by the Suzuki-Miyaura coupling, a wide array of aryl and heteroaryl groups can be installed at this position.[4] These substituents can form additional interactions with the target enzyme, often extending into hydrophobic pockets. For example, in CA inhibitors, bulky hydrophobic groups at this position can significantly increase inhibitory potency.[5]

-

Other Positions (3 and 4): Modifications at these positions can also influence activity. For instance, in a series of JNK inhibitors, the substitution pattern on the thiophene core was found to be a critical determinant of inhibitory activity.[11]

B. Substitutions on the Sulfonamide Nitrogen (N1)

-

Primary vs. Substituted Sulfonamides: While primary sulfonamides (SO₂NH₂) are typically required for potent CA inhibition, N-substituted sulfonamides are often explored for other targets like kinases and as antibacterial agents.[12]

-

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the sulfonamide nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and pKa, which in turn affects cell permeability and target engagement.[13] For certain anticancer derivatives, lipophilic substituents on the sulfonamide group significantly increased cytotoxic activity.[13]

Diagram: Key SAR Points for Thiophene Sulfonamides

Caption: SAR summary for thiophene sulfonamide derivatives.

IV. Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the thiophene sulfonamide scaffold is reflected in its wide range of reported biological activities.

A. Anticancer Activity

Thiophene sulfonamides have demonstrated significant potential as anticancer agents through various mechanisms:[14][15][16]

-

Kinase Inhibition: As discussed, inhibition of kinases like VEGFR-2, which is crucial for angiogenesis, is a key anticancer strategy for sulfonamide derivatives.[17][18]

-

Carbonic Anhydrase Inhibition: Targeting tumor-associated CA isoforms IX and XII can disrupt the tumor microenvironment's pH regulation, leading to reduced tumor growth and metastasis.[5]

-

Cytotoxicity: Novel thiophene derivatives incorporating sulfonamide and other bioactive moieties have shown potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF7).[14] Some derivatives have even exhibited higher cytotoxic activity than the standard chemotherapeutic drug doxorubicin.[14]

Table 1: Cytotoxic Activity of Selected Thiophene Sulfonamide Derivatives against MCF7 Breast Cancer Cell Line [14]

| Compound | IC₅₀ (µmol L⁻¹) |

| 6 | 10.25 |

| 7 | 9.70 |

| 9 | 9.55 |

| 13 | 9.39 |

| Doxorubicin (Control) | 32.00 |

B. Antimicrobial Activity

The sulfonamide functional group is a classic antibacterial pharmacophore, and its incorporation into a thiophene scaffold has yielded compounds with potent activity against various bacterial strains, including drug-resistant ones.[19][20][21]

-

Mechanism of Action: Similar to traditional sulfa drugs, thiophene sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[22]

-

Broad-Spectrum Activity: Thiophene-based sulfonamides have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19] The hybridization of the thiophene and sulfonamide moieties can lead to synergistic effects, enhancing antibacterial potency.[4]

C. Other Therapeutic Areas

The pharmacological potential of thiophene sulfonamides extends to other therapeutic areas, including:

-

Anti-inflammatory Agents: By inhibiting enzymes like 5-lipoxygenase (5-LO), certain N-(5-substituted)thiophene-2-alkylsulfonamides have demonstrated significant anti-inflammatory activity.[23]

-

Anticonvulsants and Antidepressants: The thiophene nucleus is present in several CNS-active drugs, and thiophene sulfonamide derivatives are being explored for their potential in treating neurological disorders.[24]

V. Conclusion and Future Perspectives

Thiophene sulfonamide derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to the discovery of potent inhibitors for various enzymes and compounds with significant therapeutic potential in oncology, infectious diseases, and beyond.

The future of thiophene sulfonamide research lies in the continued application of rational drug design principles, guided by structural biology and computational modeling, to develop next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The exploration of novel synthetic methodologies to further diversify the chemical space around this privileged scaffold will undoubtedly uncover new therapeutic opportunities. As our understanding of the molecular basis of diseases deepens, the thiophene sulfonamide core is poised to remain a cornerstone of innovative drug discovery efforts.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

- 16. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]

- 21. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to the Discovery and Synthesis of Novel Thiophene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Thiophene Scaffold